molecular formula C7H3Br2F3O2 B13855542 4,6-Dibromo-2-trifluoromethoxyphenol

4,6-Dibromo-2-trifluoromethoxyphenol

Cat. No.: B13855542
M. Wt: 335.90 g/mol
InChI Key: RDTCUGVTOPIXGR-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3Br2F3O2 It is a brominated phenol derivative that contains both bromine and trifluoromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-(trifluoromethoxy)phenol typically involves the bromination of 6-(trifluoromethoxy)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar structure but lacks the trifluoromethoxy group.

    2,4,6-Tribromophenol: Contains an additional bromine atom at the 6 position.

    4-(Trifluoromethoxy)phenol: Lacks the bromine substituents.

Uniqueness

2,4-Dibromo-6-(trifluoromethoxy)phenol is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the bromine atoms increase its reactivity and potential for further functionalization .

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCUGVTOPIXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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